N-[2-(4-ethoxyphenoxy)ethyl]-4-(trifluoromethyl)benzamide
Description
N-[2-(4-ethoxyphenoxy)ethyl]-4-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl-substituted benzoyl group linked via an ethyl chain to a 4-ethoxyphenoxy moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ethoxyphenoxy chain may influence solubility and binding interactions .
Properties
IUPAC Name |
N-[2-(4-ethoxyphenoxy)ethyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO3/c1-2-24-15-7-9-16(10-8-15)25-12-11-22-17(23)13-3-5-14(6-4-13)18(19,20)21/h3-10H,2,11-12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOXWSPNYSHVDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCNC(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(4-ethoxyphenoxy)ethyl]-4-(trifluoromethyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Ethoxyphenoxy Intermediate: This step involves the reaction of 4-ethoxyphenol with an appropriate alkylating agent to form the ethoxyphenoxy intermediate.
Coupling with Benzamide: The ethoxyphenoxy intermediate is then reacted with 4-(trifluoromethyl)benzoyl chloride in the presence of a base to form the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
N-[2-(4-ethoxyphenoxy)ethyl]-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(4-ethoxyphenoxy)ethyl]-4-(trifluoromethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug development.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(4-ethoxyphenoxy)ethyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural Features and Modifications
Key Observations :
- Trifluoromethyl vs.
- Ethyl Chain Modifications: The ethoxyphenoxy group in the target compound differs from piperazine () or morpholine () moieties, which are common in receptor-targeting drugs (e.g., sigma or dopamine D2 antagonists). These modifications influence pharmacokinetics; for example, piperazine derivatives often exhibit improved blood-brain barrier penetration .
Pharmacological Activity Comparisons
Table 2: Receptor Binding and Therapeutic Indications
Key Findings :
- Gastrokinetic Activity: AS-4370 () lacks dopamine D2 receptor antagonism, unlike metoclopramide, which reduces side effects. The target compound’s ethoxyphenoxy group may similarly avoid D2 interactions .
- Kinase Inhibition : Capmatinib () highlights the role of fused heterocycles (imidazotriazine) in targeting kinases, a feature absent in the target compound but relevant for structure-activity relationship (SAR) studies .
Key Insights :
- Synthetic Complexity: The target compound’s ethoxyphenoxy-ethyl chain may require multi-step alkylation, similar to AS-4370’s morpholine synthesis (). In contrast, piperazine derivatives () often involve simpler amine coupling .
- This contrasts with polar morpholine derivatives (LogP ~2.1 in AS-4370) .
Biological Activity
N-[2-(4-ethoxyphenoxy)ethyl]-4-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 359.31 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for its biological activity.
The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or modulator, altering the activity of these targets and leading to various biological effects. Ongoing research aims to elucidate the exact pathways involved.
Biological Activities
1. Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibition properties, particularly against certain kinases involved in signaling pathways. This inhibition can lead to altered cellular responses and has implications for therapeutic applications in diseases like cancer and inflammation.
2. Receptor Binding
The compound has been studied for its binding affinity to various receptors, including serotonin receptors. In vitro assays demonstrate that it can preferentially activate certain receptor subtypes, which may translate into distinct pharmacological profiles .
Anticancer Activity
A study evaluating the cytotoxic effects of this compound on MCF-7 breast cancer cells revealed significant anticancer potential. The compound exhibited IC50 values in the low micromolar range, suggesting it effectively inhibits cancer cell proliferation.
Anti-inflammatory Effects
In a separate investigation, the compound was tested for its ability to reduce nitric oxide (NO) production in RAW 264.7 macrophages. Results showed that it significantly decreased NO levels in a dose-dependent manner, indicating potential use in treating inflammatory diseases.
Data Summary
Comparative Analysis with Similar Compounds
This compound can be compared with structurally similar compounds:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| N-[2-(4-methoxyphenoxy)ethyl]-4-(trifluoromethyl)benzamide | Methoxy instead of ethoxy group | Varies in receptor binding affinity |
| N-[2-(4-ethoxyphenoxy)ethyl]-3-(trifluoromethyl)benzamide | Trifluoromethyl group at different position | Different pharmacological profile |
Q & A
Q. What are the critical safety protocols for synthesizing N-[2-(4-ethoxyphenoxy)ethyl]-4-(trifluoromethyl)benzamide?
Conduct a thorough hazard analysis before synthesis, focusing on reagents like trifluoromethyl-substituted benzoyl chlorides and ethoxyphenoxy derivatives. Use ventilation, personal protective equipment (PPE), and adhere to guidelines in Prudent Practices in the Laboratory for handling mutagenic intermediates (Ames II testing showed lower mutagenicity than similar compounds) .
Q. How can spectroscopic techniques validate the structure of this compound?
Use IR spectroscopy to confirm amide C=O and trifluoromethyl C-F stretches (~1650–1700 cm⁻¹ and ~1100–1200 cm⁻¹, respectively). ¹H/¹³C NMR identifies ethoxyphenoxy (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and benzamide aromatic protons. ESI-MS verifies molecular weight (e.g., [M+H]+ ~409.3 Da) .
Q. What solvents and reaction conditions optimize the amide coupling step?
Dichloromethane (DCM) or acetonitrile with coupling agents like HATU/DCC at 0–25°C. Monitor pH to prevent premature hydrolysis. Sodium carbonate or triethylamine can act as a base to neutralize HCl byproducts .
Advanced Research Questions
Q. How do structural modifications (e.g., ethoxyphenoxy vs. methoxyphenoxy groups) impact biological activity?
Compare binding affinity using molecular docking or surface plasmon resonance (SPR) . Ethoxy groups enhance lipophilicity (logP ~3.5 vs. ~2.8 for methoxy), potentially improving membrane permeability. Test in vitro models (e.g., cancer cell lines) to correlate structure-activity relationships (SAR) .
Q. What strategies resolve contradictions in reported mutagenicity data for benzamide derivatives?
Perform Ames II testing under standardized conditions (e.g., ±S9 metabolic activation) and compare with structural analogs. For example, trifluoromethyl groups reduce mutagenicity compared to nitro or chloro substituents. Cross-validate with computational toxicity models (e.g., in silico QSAR) .
Q. How can reaction scalability be improved without compromising yield?
Transition from batch to continuous flow reactors for exothermic steps (e.g., acyl chloride formation). Use high-throughput screening to identify optimal catalysts (e.g., DMAP for acylation) and solvent systems (e.g., DCM/water biphasic mixtures) .
Q. What mechanisms underlie its potential anticancer activity?
Hypothesize kinase inhibition (e.g., targeting EGFR or PI3K) due to the benzamide scaffold. Validate via Western blotting (phosphorylation status) and apoptosis assays (Annexin V/PI staining). Compare IC₅₀ values with clinical inhibitors (e.g., gefitinib) .
Methodological Challenges
Q. How to address low yields in the final amidation step?
Optimize stoichiometry (1.2:1 acyl chloride:amine ratio) and use Dean-Stark traps to remove water. Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .
Q. What analytical methods quantify trace impurities in the final product?
HPLC-MS with a C18 column (acetonitrile/water + 0.1% formic acid) detects unreacted starting materials. ¹⁹F NMR quantifies trifluoromethyl-related byproducts (e.g., hydrolysis products) .
Q. How to design experiments assessing its stability under physiological conditions?
Conduct accelerated stability studies (pH 1–9 buffers, 37°C) and monitor degradation via LC-MS. Identify major degradation pathways (e.g., hydrolysis of the ethoxyphenoxy group) using kinetic modeling .
Data Interpretation & Reproducibility
Q. Why do biological activity results vary across studies?
Differences in cell lines (e.g., HepG2 vs. MCF-7), assay protocols (e.g., incubation time), or compound purity (>95% by HPLC recommended). Standardize using NIH/WHO guidelines and report purity data explicitly .
Q. How to validate computational docking predictions experimentally?
Perform competitive binding assays (e.g., fluorescence polarization) with known inhibitors. Use X-ray crystallography or Cryo-EM to resolve ligand-target complexes if feasible .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
